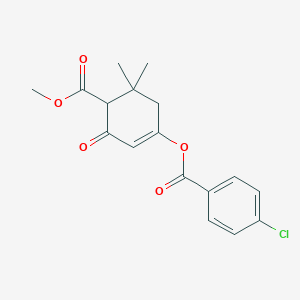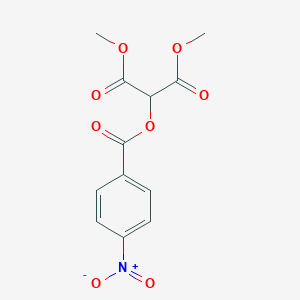
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-yl-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-yl-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical and pharmaceutical fields. This compound is commonly referred to as TMECG or TMECGP and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of TMECG is not fully understood, but it is believed to act through various pathways in the body. TMECG has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in inflammation and the growth of cancer cells. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
TMECG has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. TMECG has also been shown to have a beneficial effect on the cardiovascular system, including reducing blood pressure and improving lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMECG for lab experiments is its unique chemical structure, which allows for a wide range of potential applications. TMECG is also relatively stable and can be easily synthesized in the lab. However, one limitation of TMECG is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on TMECG. One potential avenue of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Another area of research is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of TMECG and how it interacts with various pathways in the body.
Méthodes De Synthèse
The synthesis of TMECG involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to ensure the desired product is obtained. The synthesis of TMECG is a complex process that requires expertise and specialized equipment.
Applications De Recherche Scientifique
TMECG has been extensively studied for its potential applications in medical and pharmaceutical fields. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. TMECG has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C23H30N6O7 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H30N6O7/c1-26-19-17(20(30)27(2)23(26)32)29(22(25-19)28-8-6-24-7-9-28)10-11-36-21(31)14-12-15(33-3)18(35-5)16(13-14)34-4/h12-13,24H,6-11H2,1-5H3 |
Clé InChI |
FJJDFWFMTJCZBG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)



![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one](/img/structure/B296058.png)


![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)


![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
